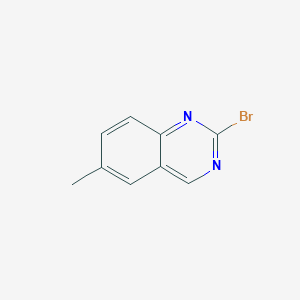

2-Bromo-6-methylquinazoline

Description

Fundamental Significance of Quinazoline (B50416) Derivatives in Chemical Research

Quinazoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities. ijmpr.inresearchgate.net Their structural versatility allows for the introduction of various substituents, leading to a vast library of compounds with tailored properties. mdpi.com In medicinal chemistry, these derivatives are recognized as "privileged structures" due to their ability to interact with multiple biological targets. nih.gov

Strategic Importance of Halogenated Quinazolines

The introduction of halogen atoms, such as bromine, into the quinazoline nucleus plays a crucial role in modifying the compound's physicochemical and biological properties. nih.govresearchgate.net Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org Specifically, substitutions at the 6 and 8 positions have been shown to be particularly impactful. nih.govijmpr.in The presence of a halogen can also provide a reactive handle for further synthetic modifications through various cross-coupling reactions. researchgate.net

Specific Research Focus on 2-Bromo-6-methylquinazoline

This compound (CAS No. 1780480-05-8) is a halogenated quinazoline derivative that has emerged as a valuable building block in organic synthesis. bldpharm.com Its structure features a bromine atom at the 2-position and a methyl group at the 6-position of the quinazoline core. This specific arrangement of substituents offers a unique combination of reactivity and structural features, making it a focal point of contemporary chemical research.

Chemical Properties and Synthesis

The chemical properties of this compound are dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the inherent aromaticity of the quinazoline ring system.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | bldpharm.comnih.gov |

| Molecular Weight | 223.07 g/mol | bldpharm.com |

| CAS Number | 1780480-05-8 | bldpharm.com |

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, a multi-step synthesis could start from 2-amino-5-methylbenzoic acid. Another potential precursor is 2-Bromo-6-methylaniline. chemicalbook.comsigmaaldrich.com The synthesis of related 6-bromo-2-substituted quinazolinones often involves the initial formation of a 6-bromo-2-phenyl-1,3,4-benzoxazinone, which is then reacted with a suitable nitrogen source. researchgate.net

Spectroscopic Data

Reactions and Applications in Research

The bromine atom at the 2-position of this compound is a key functional group that enables a variety of chemical transformations. It can readily participate in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the 2-position, leading to the synthesis of diverse libraries of quinazoline derivatives for further investigation.

The research applications of this compound are primarily as a synthetic intermediate. Its derivatives are being explored for their potential in various fields of chemical and biological research. For instance, the quinazoline scaffold is a known inhibitor of tyrosine kinases, which are implicated in cancer cell proliferation. mdpi.com Therefore, derivatives of this compound could be synthesized and evaluated for their potential as targeted therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

2-bromo-6-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 |

InChI Key |

WMFWBVSIFRDEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Methylquinazoline

Established Synthetic Routes for Quinazoline (B50416) Core Formation

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in many pharmacologically active molecules. sci-hub.senih.govresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into cyclocondensation reactions and multi-step approaches.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a direct and efficient approach to the quinazoline core, typically involving the formation of two new bonds in a single synthetic operation. These reactions often utilize readily available starting materials.

One of the most classic and widely used methods is the Niementowski quinazoline synthesis . wikipedia.orgchemeurope.com This reaction involves the thermal condensation of anthranilic acids with amides to yield 3H-quinazolin-4-ones. wikipedia.orgchemeurope.com While traditionally requiring high temperatures and long reaction times, modern variations have employed microwave irradiation to significantly reduce reaction times and improve yields. nih.gov For instance, the reaction of anthranilic acids with formamide (B127407) under microwave conditions using solid supports like montmorillonite (B579905) K-10 has proven to be an efficient method. nih.gov

Another significant approach is the Friedländer annulation , which traditionally involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an activated α-methylene group (like a ketone or aldehyde) to form a quinoline. wikipedia.orgacademie-sciences.fr Variations of the Friedländer synthesis are applicable to quinazoline synthesis. For example, o-aminobenzophenones can be condensed with various reagents to build the quinazoline ring. nih.govbeilstein-journals.org Catalysts such as trifluoroacetic acid, iodine, or various Lewis acids can be employed to facilitate this reaction. wikipedia.org

More contemporary methods have focused on improving efficiency and environmental compatibility. A highly atom-efficient synthesis involves the CsOH-mediated direct aerobic oxidative reaction of 2-aminoarylmethanols with nitriles, using air as the oxidant. rsc.org Additionally, palladium-catalyzed three-component reactions of 2-azidobenzaldehyde, isocyanide, and hydroxylamine (B1172632) hydrochloride have been developed for the one-pot synthesis of quinazoline 3-oxides. rsc.org

Below is a table summarizing key cyclocondensation approaches for forming quinazoline-related structures.

| Reaction Name | Precursors | Typical Conditions | Product Type | Reference(s) |

| Niementowski Synthesis | Anthranilic acid, Amides | High temperature; Microwave irradiation | 3H-Quinazolin-4-ones | wikipedia.orgchemeurope.comnih.gov |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or base catalysis; High temperature | Quinolines (adaptable for quinazolines) | wikipedia.orgacademie-sciences.frbeilstein-journals.org |

| CsOH-Mediated Aerobic Oxidation | 2-Aminoarylmethanol, Nitriles | CsOH, Air | 2-Substituted Quinazolines | rsc.org |

| Pd-Catalyzed 3-Component Reaction | 2-Azidobenzaldehyde, Isocyanide, Hydroxylamine HCl | Pd(II) catalyst | Quinazoline 3-oxides | rsc.org |

Multi-Step Approaches to the Quinazoline Ring System

Multi-step syntheses provide a versatile alternative for constructing the quinazoline ring, allowing for the introduction of a wider array of substituents through a sequence of reactions. openmedicinalchemistryjournal.com These routes often begin with simpler, commercially available precursors.

A common strategy involves the acylation of anthranilic acid, which is then cyclized to form a benzoxazinone (B8607429) intermediate. brieflands.com This benzoxazinone can subsequently react with various amines or ammonia (B1221849) sources to yield the final quinazolinone derivative. brieflands.com This approach offers modularity, as different acylating agents and amines can be used to generate a library of substituted quinazolines.

Another multi-step approach starts with ortho-halobenzamides. acs.org For instance, 2-fluorobenzamides can undergo a base-promoted SNAr reaction with amides, followed by an intramolecular cyclization to form quinazolin-4-ones. This method is notable for being transition-metal-free. acs.org Copper-catalyzed tandem reactions have also been developed, starting from precursors like 2-bromobenzyl bromides, which undergo amination, condensation with aldehydes, and subsequent intramolecular cyclization. nih.gov

These multi-step sequences, while often longer, provide greater control over the final substitution pattern of the quinazoline product. openmedicinalchemistryjournal.com

Introduction of Halogen and Methyl Substituents

To synthesize the target molecule, 2-Bromo-6-methylquinazoline, specific functional groups must be introduced onto the quinazoline scaffold. This can be achieved by starting with already substituted precursors or by functionalizing a pre-formed quinazoline ring.

Regioselective Bromination Procedures (e.g., Electrophilic Aromatic Substitution)

Introducing a bromine atom onto the quinazoline ring requires control of regioselectivity. The electronic nature of the heterocyclic ring dictates the position of electrophilic attack. For quinazoline, bromination in strong acids like concentrated H₂SO₄ or triflic acid can lead to substitution on the benzene ring portion of the molecule. researchgate.net The specific position of bromination (e.g., at C-6) is often achieved by starting with a precursor that already contains the bromine atom in the desired position, such as 5-bromoanthranilic acid, which can then be used in a cyclocondensation reaction. researchgate.net

Bromination at the C-2 position is typically achieved through other mechanisms, as this position is part of the pyrimidine ring and less susceptible to standard electrophilic aromatic substitution. A common method involves the conversion of a 2-quinazolinone or 2-hydroxyquinazoline intermediate to the 2-chloroquinazoline (B1345744) using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloroquinazoline is a versatile intermediate. The chlorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) and can be displaced. While direct conversion to a 2-bromo derivative from a 2-chloro derivative is less common, the 2-chloro intermediate is key for introducing other functionalities. Often, the most practical route to a 2-bromoquinazoline (B1527885) involves a Sandmeyer-type reaction on a 2-aminoquinazoline (B112073) precursor or by converting a 2-hydroxyquinazoline (a quinazolinone) to the 2-bromo derivative using a reagent like phosphorus oxybromide (POBr₃).

Methyl Group Incorporation Strategies

Incorporating a methyl group at the C-6 position is most straightforwardly accomplished by using a starting material that already contains this substituent. For example, 2-amino-5-methylbenzoic acid (a derivative of anthranilic acid) can serve as the precursor in a Niementowski or similar cyclization reaction. arkat-usa.org This ensures the methyl group is correctly positioned from the outset.

Alternatively, if starting with a pre-formed quinazoline, Friedel-Crafts alkylation could be considered, although this method often suffers from poor regioselectivity and potential side reactions with the nitrogen heterocycle. A more controlled approach would involve a directed ortho metalation strategy on a suitably substituted quinazoline, followed by quenching with a methylating agent like methyl iodide, although this is more complex. Therefore, using a methylated precursor like 4-methylaniline to construct the benzene ring portion of the quinazoline is the most common and reliable strategy.

Sequential Functionalization of Pre-Formed Quinazoline Scaffolds

The synthesis of this compound can be envisioned through a sequential functionalization pathway starting from a simpler quinazoline core. chim.it A plausible and efficient route would begin with the synthesis of 6-methylquinazolin-4(3H)-one. This can be readily prepared via the cyclocondensation of 2-amino-5-methylbenzoic acid with formamide. nih.gov

The subsequent steps would be as follows:

Chlorination: The 6-methylquinazolin-4(3H)-one is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. This reaction converts the 4-oxo group into a 4-chloro substituent, yielding 4-chloro-6-methylquinazoline.

Conversion to 2,4-dichloro derivative: If the goal is to functionalize the 2-position, a 2,4-quinazolinedione precursor would be used. Treatment with POCl₃ would yield the 2,4-dichloro-6-methylquinazoline.

Halogen Exchange or Nucleophilic Substitution: The chlorine atom at the C-2 position is more reactive towards nucleophilic substitution than the one at C-4. nih.gov However, a more direct route to the 2-bromo derivative would involve converting the corresponding 2-hydroxy (or 2-oxo) intermediate. Starting from 6-methyl-quinazoline-2,4(1H,3H)-dione, one could potentially achieve selective bromination at the 2-position using POBr₃, although controlling selectivity over the 4-position can be challenging.

A more typical industrial approach for related structures involves building the molecule from halogenated precursors. For example, a synthesis might start with 2,4-dichloro-6-methylquinazoline. frontiersin.org This intermediate allows for sequential and regioselective cross-coupling reactions. The more reactive C-4 chloro substituent can be replaced first via nucleophilic substitution or a Suzuki/Heck coupling, followed by a reaction at the C-2 position. nih.gov To obtain the 2-bromo product, one might instead start with a precursor that leads to a 2-amino-6-methylquinazoline, which could then undergo a Sandmeyer reaction to install the bromine atom.

The following table outlines a potential sequential pathway.

| Step | Starting Material | Reagents | Intermediate/Product | Reference(s) |

| 1 | 2-Amino-5-methylbenzoic acid | Formamide, heat | 6-Methylquinazolin-4(3H)-one | nih.gov |

| 2 | 6-Methylquinazolin-4(3H)-one | POCl₃ | 4-Chloro-6-methylquinazoline | arkat-usa.org |

| 3 | 4-Chloro-6-methylquinazoline | 1. NH₂NH₂ or NH₃2. NaNO₂, HBr (Sandmeyer) | 4-Amino-6-methylquinazoline -> 4-Bromo-6-methylquinazoline* | nih.govfrontiersin.org |

*Note: This table illustrates a general strategy for introducing bromine. The synthesis of the specific isomer, this compound, would require a different sequence, likely starting with a precursor that allows for the direct formation of the 2-bromo-substituted pyrimidine ring, for example, by cyclizing a substituted aminobenzonitrile with HBr and a cyanogen (B1215507) source, or by converting 6-methylquinazolin-2(1H)-one to the target compound using a brominating agent like POBr₃ or PBr₃/PBr₅.

Advanced Synthetic Techniques and Sustainable Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. oatext.comnih.gov

A notable example that demonstrates the potential of microwave technology in the synthesis of related quinazoline structures is the preparation of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline. In a multi-step synthesis, microwave irradiation was employed to significantly shorten the reaction duration. For instance, the conversion of a 6-bromo-4-methylquinazoline-2-thiol intermediate to the corresponding methylsulfonyl derivative was achieved with an 89% conversion rate in just 30 minutes at 150°C in dimethylformamide (DMF). This represents a five-fold reduction in reaction time when compared to conventional heating methods, while also achieving a high purity of 98% as determined by HPLC.

This protocol can be adapted for the synthesis of this compound. A plausible microwave-assisted approach could involve the cyclization of a suitable precursor, such as 2-amino-5-bromobenzonitrile (B185297) with an appropriate methylating agent under microwave irradiation. The key advantages of such a protocol would be the significant reduction in reaction time and the potential for higher purity of the final product.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 30 minutes | Several hours |

| Conversion | 89% | Lower |

| Purity | 98% (HPLC) | Often requires extensive purification |

| Starting Material | 6-bromo-4-methylquinazoline-2-thiol | 6-bromo-4-methylquinazoline-2-thiol |

| Reagents | Methyl iodide, potassium tert-butoxide | Methyl iodide, potassium tert-butoxide |

| Solvent | DMF | DMF |

| Temperature | 150°C | 150°C |

This data is based on the synthesis of the related compound 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline and is illustrative of the potential benefits of microwave-assisted synthesis for this compound.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes where the reaction occurs. This technique provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. rsc.org

While a specific flow chemistry protocol for this compound has not been extensively documented, the synthesis of the core quinazoline and quinazolinone scaffolds from 2-aminobenzonitriles has been successfully demonstrated using flow chemistry systems. rsc.orgrsc.orgtandfonline.comorganic-chemistry.orgresearchgate.net These processes often involve the reaction of a 2-aminobenzonitrile (B23959) derivative with a suitable cyclizing agent in a heated and pressurized flow reactor.

A hypothetical flow chemistry approach for the synthesis of this compound could involve the following steps:

A solution of 2-amino-5-bromo-4-methylbenzonitrile (B6243134) and a suitable reagent for the introduction of the second nitrogen atom of the quinazoline ring would be prepared.

The reactant streams would be continuously pumped into a heated flow reactor.

The reaction would proceed within the reactor coil at a precisely controlled temperature and residence time.

The product stream would be collected at the outlet, ready for purification.

The advantages of such a flow process would include enhanced heat and mass transfer, leading to faster and more selective reactions, as well as the inherent safety benefits of handling smaller volumes of reactants at any given time.

| Feature | Flow Chemistry | Batch Chemistry |

| Reaction Control | Precise control over temperature, pressure, and residence time | Less precise, potential for temperature gradients |

| Scalability | Easily scalable by extending run time | Requires larger reactors and can be challenging |

| Safety | Smaller reaction volumes, better heat dissipation | Larger volumes, potential for thermal runaway |

| Product Consistency | High lot-to-lot consistency | Potential for batch-to-batch variability |

| Starting Material (Hypothetical) | 2-amino-5-bromo-4-methylbenzonitrile | 2-amino-5-bromo-4-methylbenzonitrile |

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. mdpi.comresearchgate.net For the synthesis of quinazoline derivatives, several metal-free approaches have been reported, offering cleaner and more environmentally benign alternatives to traditional metal-catalyzed reactions. researchgate.netmdpi.com

A potential metal-free route to this compound could be envisioned starting from 5-bromoanthranilic acid. One reported method for the synthesis of haloquinazolines involves the reaction of 5-bromoanthranilic acid with acetic anhydride (B1165640) to form a benzoxazine (B1645224) ring, which is then reacted with aqueous ammonia to yield 6-bromo-2-methylquinazolinone. researchgate.net While this yields a quinazolinone, further chemical modification could potentially lead to the desired this compound.

Another metal-free approach could involve the reaction of a suitably substituted 2-aminobenzonitrile with a reagent that can provide the remaining atoms for the quinazoline ring, followed by cyclization under metal-free conditions. Research into iodine-mediated reactions, for example, has shown promise for the metal-free synthesis of various heterocyclic compounds. nih.gov

| Starting Material | Reagents | Product | Reference |

| 5-Bromoanthranilic acid | 1. Acetic anhydride2. Aqueous ammonia | 6-Bromo-2-methylquinazolinone | researchgate.net |

| 2-Aminobenzonitriles | Aldehydes, Arylboronic acids | Diverse quinazolines (Pd-catalyzed, but indicates potential for metal-free adaptation) | organic-chemistry.org |

The exploration of these metal-free methodologies for the synthesis of this compound is a promising area of research that aligns with the principles of sustainable chemistry.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Methylquinazoline

Nucleophilic Substitution Reactions

The quinazoline (B50416) scaffold is susceptible to nucleophilic attack, particularly at positions activated by the ring's nitrogen atoms. For 2-Bromo-6-methylquinazoline, the bromine atom acts as a leaving group in these transformations.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the quinazoline ring is temporarily disrupted in this step. In the subsequent, typically rapid step, the leaving group (bromide ion) is expelled, restoring the aromatic system and yielding the substituted product.

The rate of SNAr reactions is influenced by several factors. The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged intermediate, thereby accelerating the reaction. wuxiapptec.com In the quinazoline system, the two nitrogen atoms act as powerful electron-withdrawing features, making the C2 and C4 positions particularly electrophilic and prone to attack. researchgate.net The reactivity of the halogen leaving group in SNAr generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage. masterorganicchemistry.com

The activated nature of the C2-position in this compound allows for its reaction with a wide array of nucleophiles. Common nucleophiles include amines, thiols, and, to a lesser extent, alcohols, leading to the formation of new carbon-heteroatom bonds.

Amines: The reaction with primary and secondary amines (amination) is a common strategy to synthesize 2-aminoquinazoline (B112073) derivatives. These reactions are typically carried out in the presence of a base in a polar solvent. The resulting 2-amino-6-methylquinazolines are valuable scaffolds in medicinal chemistry.

Thiols: Thiolates, generated from thiols using a base, are potent nucleophiles that readily displace the bromide to form 2-thioether-substituted quinazolines. These reactions are efficient due to the high nucleophilicity of sulfur.

Alcohols: The substitution with alcohols to form 2-alkoxyquinazolines generally requires more forcing conditions compared to amines and thiols, as alcohols are weaker nucleophiles. nih.gov The use of a strong base to generate the more nucleophilic alkoxide is often necessary.

The table below summarizes typical conditions for these nucleophilic substitution reactions based on analogous quinazoline systems.

| Nucleophile | Typical Reagents & Conditions | Product Type |

|---|---|---|

| Amines (R-NH₂) | Base (e.g., K₂CO₃, NaOtBu), Polar Solvent (e.g., DMF, Dioxane), Heat | 2-Amino-6-methylquinazoline |

| Thiols (R-SH) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | 2-(Alkyl/Aryl)thio-6-methylquinazoline |

| Alcohols (R-OH) | Strong Base (e.g., NaH, KOtBu) to form alkoxide, Solvent (e.g., THF, Dioxane) | 2-Alkoxy-6-methylquinazoline |

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound, enabling the formation of both carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com

Palladium catalysts are extensively used to couple aryl halides with various partners. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds. researchgate.net This reaction involves the coupling of an organohalide, such as this compound, with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinazoline to form a palladium(II) intermediate. chemistry.coach

Transmetallation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. chemistry.coach

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. chemistry.coach

A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., phosphines) can be employed to optimize the reaction for different substrates. researchgate.netresearchgate.net The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

| Reaction | Typical Catalytic System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Alkenyl Boronic Acid (RB(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp) |

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and still relevant method for forming carbon-heteroatom and carbon-carbon bonds. magtech.com.cnorganic-chemistry.org These reactions often serve as a cost-effective alternative to palladium-catalyzed systems. nih.gov The coupling of aryl halides with nucleophiles like amines, alcohols, and thiols can be achieved using a copper catalyst, typically a Cu(I) or Cu(II) salt, often in the presence of a ligand and at elevated temperatures. nih.govmdpi.com

While the exact mechanism of the Ullmann reaction can be complex and debated, it is generally believed to involve the formation of an organocopper intermediate. organic-chemistry.orgamazonaws.com Recent advancements have introduced milder reaction conditions through the development of new ligand systems. magtech.com.cn Copper catalysis is particularly useful for forming C-N, C-O, and C-S bonds. nih.gov

The derivatization of this compound relies heavily on strategies that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura reaction stands out as a premier method for creating C-C bonds at the C2-position. researchgate.net By selecting different boronic acids or esters, a diverse range of aryl, heteroaryl, or vinyl groups can be introduced, significantly expanding the molecular complexity. Other palladium-catalyzed reactions like the Heck (coupling with alkenes) and Sonogashira (coupling with terminal alkynes) reactions are also applicable for derivatizing bromo-quinazolines, further diversifying the accessible structures. researchgate.netorganic-chemistry.org

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds can be achieved through several catalytic pathways.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly efficient method for forming C-N bonds by coupling aryl halides with amines. researchgate.netacs.org It is a powerful alternative to SNAr and Ullmann-type reactions, often proceeding under milder conditions with a broader substrate scope.

Copper-Catalyzed Ullmann Condensation: As mentioned, this is a classic and valuable method for forming C-N, C-O, and C-S bonds. magtech.com.cnnih.gov

The choice between palladium and copper catalysis often depends on the specific nucleophile, desired reaction conditions, and economic considerations. nih.gov

| Bond Type | Reaction Name | Metal Catalyst | Typical Nucleophile/Reagent |

|---|---|---|---|

| C-C | Suzuki-Miyaura | Palladium | Organoboron Reagent |

| C-C | Heck | Palladium | Alkene |

| C-C | Sonogashira | Palladium/Copper | Terminal Alkyne |

| C-N | Buchwald-Hartwig | Palladium | Amine |

| C-N, C-O, C-S | Ullmann Condensation | Copper | Amine, Alcohol, Thiol |

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. In the context of this compound, several C-H functionalization strategies can be envisaged.

Site-Selective C-H Activation on the Quinazoline Ring (e.g., C3, C4)

The quinazoline ring possesses distinct electronic properties that can be exploited for site-selective C-H activation. The nitrogen atoms within the heterocyclic system influence the reactivity of the adjacent C-H bonds. Specifically, the C4-position of the quinazoline nucleus is known to be susceptible to functionalization due to its electron-deficient nature, making it a prime target for direct C-H activation methodologies. researchgate.netacs.org Recent advances have highlighted the potential for direct C4-functionalization of quinazolines, which is a convenient route to novel medicinal targets. acs.org

While direct C-H activation at the C3 position is less common, it has been achieved in related N-heterocycles, often through electrochemical means. acs.org The presence of the bromo and methyl substituents on the benzo-ring of this compound will electronically influence the quinazoline core, potentially modulating the regioselectivity of C-H activation reactions. For instance, the electron-withdrawing nature of the bromine atom could further enhance the reactivity of the C4-position towards nucleophilic attack following activation. Catalyst and directing group strategies are often employed to achieve high site-selectivity in C-H activation reactions, overcoming the challenge of differentiating between multiple C-H bonds within a molecule. nih.govcaltech.eduwisc.eduescholarship.orgrsc.org

Table 1: Potential Site-Selective C-H Functionalization Reactions on this compound

| Reaction Type | Target Site | Catalyst/Reagent Example | Potential Product |

| Direct Arylation | C4 | Palladium(II) acetate (B1210297) | 2-Bromo-4-aryl-6-methylquinazoline |

| Direct Alkenylation | C4 | Rhodium(III) complex | 2-Bromo-4-alkenyl-6-methylquinazoline |

| Acylation | C4 | Metal-free, with oxidant | 4-Acyl-2-bromo-6-methylquinazoline |

Dehydrogenative Cross-Coupling Approaches

Dehydrogenative cross-coupling represents a class of reactions where a C-C or C-heteroatom bond is formed directly from two C-H bonds with the formal loss of a hydrogen molecule, typically requiring an oxidant. libretexts.org This strategy is highly atom-economical and environmentally benign. sioc-journal.cn For this compound, dehydrogenative coupling could be employed to introduce a variety of substituents at the C4 position.

For example, copper-catalyzed dehydrogenative coupling reactions have been successfully applied to quinazoline-3-oxides with indoles. chim.it While this compound is not a quinazoline-3-oxide, related transition-metal-catalyzed dehydrogenative couplings could be envisioned. Such reactions often proceed through a radical mechanism and can be facilitated by various transition metals or even under metal-free conditions using an appropriate oxidant. researchgate.netbeilstein-journals.orgorganic-chemistry.org

Table 2: Illustrative Dehydrogenative Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Potential Product |

| Indole | Copper(II) chloride | 2-Bromo-4-(indol-3-yl)-6-methylquinazoline |

| Benzene (B151609) | Palladium(II) acetate / Oxidant | 2-Bromo-6-methyl-4-phenylquinazoline |

| Ether (e.g., THF) | Iron catalyst | 2-Bromo-6-methyl-4-(tetrahydrofuran-2-yl)quinazoline |

Electrochemical C-H Functionalization

Electrochemical synthesis offers a sustainable and powerful alternative for C-H functionalization, often avoiding the need for harsh chemical oxidants. nih.gov Electrocatalytic methods have been developed for the C4–H bond diversification of quinazoline and related N-heterocycles. acs.orgresearchgate.net These reactions can introduce a range of functional groups, including benzoyl, acetyl, phenol, ether, and phosphonate (B1237965) moieties, typically via a radical addition pathway under oxidant- and additive-free conditions. acs.org

The mechanism often involves the anodic generation of a radical species which then adds to the electron-deficient quinazoline ring. acs.org For this compound, this approach could provide a mild and efficient route to a variety of C4-substituted derivatives. The scalability and broad functional group tolerance of electrochemical methods make them particularly attractive for synthetic applications. nih.gov

Table 3: Examples of Electrochemical C-H Functionalization

| Reagent | Reaction Type | Potential Product |

| Aldehyde | Acylation | 4-Acyl-2-bromo-6-methylquinazoline |

| Alcohol | Alkoxylation | 4-Alkoxy-2-bromo-6-methylquinazoline |

| Arylhydrazine | Arylation | 2-Bromo-4-aryl-6-methylquinazoline |

Electrophilic Reactions on the Quinazoline Aromatic System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.eguomustansiriyah.edu.iqmakingmolecules.comlibretexts.org In this compound, the benzene ring portion of the quinazoline scaffold can undergo electrophilic substitution. The directing effects of the existing substituents—the bromine atom and the methyl group—will govern the position of the incoming electrophile.

The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director. uri.edu In this case, the positions ortho and para to the methyl group are C5 and C7. The positions ortho and para to the bromine atom are C5 and C7 (and C8, which is para to the nitrogen at position 1). The combined directing effects will likely favor substitution at the C5 and C7 positions. Steric hindrance from the adjacent heterocyclic ring may also influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg The choice of reagents and reaction conditions is crucial to control the outcome of these reactions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 2-Bromo-6-methyl-5-nitroquinazoline and/or 2-Bromo-6-methyl-7-nitroquinazoline |

| Bromination | Br⁺ | 2,5-Dibromo-6-methylquinazoline and/or 2,7-Dibromo-6-methylquinazoline |

| Acylation | RCO⁺ | 5-Acyl-2-bromo-6-methylquinazoline and/or 7-Acyl-2-bromo-6-methylquinazoline |

Transformations of the Bromo and Methyl Substituents

The bromo and methyl groups on the quinazoline ring are not merely passive substituents; they are handles for further chemical transformations.

Chemical Transformations of the Bromine Atom (e.g., metalation via bromine-lithium exchange)

The bromine atom at the C2 position is a versatile functional group that can be readily transformed through various reactions, most notably metal-halogen exchange. Bromine-lithium exchange is a powerful method for generating organolithium species, which can then react with a wide range of electrophiles. nih.govrsc.org This reaction typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.govuni-regensburg.de

In the case of this compound, treatment with n-butyllithium would lead to the formation of 2-lithio-6-methylquinazoline. This highly reactive intermediate can then be quenched with various electrophiles to introduce a diverse array of substituents at the C2 position. This two-step sequence provides a reliable method for the synthesis of 2-substituted-6-methylquinazolines. It is important to note that the reaction conditions, such as solvent and temperature, can be critical for the success of the bromine-lithium exchange and subsequent trapping reaction. uni-regensburg.demdpi.com

Table 5: Bromine-Lithium Exchange and Subsequent Electrophilic Quench

| Electrophile | Reagent Example | Resulting C2-Substituent |

| Aldehyde | Benzaldehyde | Hydroxy(phenyl)methyl |

| Ketone | Acetone | 1-Hydroxy-1-methylethyl |

| Carbon dioxide | CO₂ (dry ice) | Carboxylic acid |

| Alkyl halide | Methyl iodide | Methyl |

Reactions Involving the Methyl Group

The methyl group at the 6-position of the this compound scaffold, while generally stable, can participate in a variety of chemical transformations under specific conditions. These reactions are crucial for the structural diversification of this heterocyclic system, enabling the introduction of new functional groups and the synthesis of a wide array of derivatives. The reactivity of this methyl group is influenced by the electronic nature of the quinazoline ring system. Key derivatization strategies include oxidation, halogenation, and condensation reactions.

Oxidation of the Methyl Group

The oxidation of the 6-methyl group can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, which are valuable intermediates for further synthetic manipulations. A common reagent employed for the oxidation of methyl groups on heterocyclic rings is selenium dioxide (SeO₂). In a related context, the methyl group in 2-methyl-4(3H)-quinazolinones has been successfully oxidized to a formyl group using SeO₂. researchgate.net This transformation provides a reactive handle for subsequent reactions. While direct experimental data on the oxidation of this compound is not extensively documented, it is anticipated that similar conditions would be applicable.

The resulting 2-bromoquinazoline-6-carbaldehyde is a versatile precursor for the synthesis of Schiff bases, oximes, and other derivatives through condensation with primary amines or hydroxylamine (B1172632). Further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Halogenation of the Methyl Group

The methyl group of this compound can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction introduces a halogen atom, usually bromine, onto the methyl group, yielding a 6-(bromomethyl)-2-bromoquinazoline. This bromomethyl derivative is a highly reactive intermediate. For instance, the methyl group in 2-methyl-3-aryl-quinazoline has been shown to undergo bromination with bromine to yield the corresponding bromomethyl compound. researchgate.net

The resulting 6-(bromomethyl) derivative is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, it can be reacted with amines, alcohols, thiols, and cyanide to generate the corresponding amino, ether, thioether, and nitrile derivatives, respectively.

Condensation Reactions

The methyl group at the 6-position can be activated for condensation reactions, particularly with aldehydes, to form styryl derivatives. This type of reaction is typically carried out in the presence of a base or an acid catalyst. For example, 2-methyl-substituted 4(3H)-quinazolinones readily condense with various aldehydes to yield the corresponding 2-styryl derivatives. researchgate.net By analogy, it is expected that this compound could react with aromatic or aliphatic aldehydes, likely in the presence of a suitable catalyst, to afford 2-bromo-6-styrylquinazolines. These styryl derivatives can then be subjected to further modifications, such as oxidation of the double bond or other functional group transformations.

The following table summarizes the potential derivatization strategies for the methyl group of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | SeO₂, heat | 2-Bromoquinazoline-6-carbaldehyde |

| Halogenation | NBS, AIBN, CCl₄, heat | 2-Bromo-6-(bromomethyl)quinazoline |

| Condensation | Aromatic aldehyde, acid or base catalyst, heat | 2-Bromo-6-styrylquinazoline |

Spectroscopic and Analytical Data for this compound Not Found

The generation of a scientifically accurate and thorough article, as per the user's request, is contingent on the availability of this precise data. Without access to the chemical shifts, coupling constants, and mass-to-charge ratios specific to this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Information on related compounds and general principles of the requested analytical techniques were found. For instance, data on various other substituted quinazolines demonstrate the typical chemical shift ranges and fragmentation patterns that could be expected. However, direct extrapolation of this data to this compound would not be scientifically valid.

Therefore, the requested article focusing solely on the detailed spectroscopic and analytical characterization of this compound, complete with data tables and in-depth analysis, cannot be provided at this time due to the absence of the necessary primary data in the available resources.

Spectroscopic and Analytical Characterization of 2 Bromo 6 Methylquinazoline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 2-Bromo-6-methylquinazoline, one would expect to observe characteristic absorption bands corresponding to its structural features. Key expected peaks would include those for C-H stretching and bending from the methyl group and the aromatic rings, C=N and C=C stretching vibrations within the quinazoline (B50416) ring system, and the C-Br stretching vibration.

However, specific, experimentally determined IR spectral data, including precise wavenumbers (cm⁻¹) and peak intensities for this compound, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. When a molecule absorbs light in this region, electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption, typically involving π-electron systems.

The quinazoline ring system in this compound constitutes a significant chromophore. Its UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the substitution pattern, including the bromo and methyl groups.

Despite the theoretical expectations, specific experimental UV-Vis absorption spectra and λmax values for this compound have not been reported in the available scientific literature.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

This analysis would provide definitive proof of the molecular structure of this compound, confirming the connectivity of atoms and the geometry of the quinazoline ring. Key data obtained would include the crystal system, space group, and unit cell dimensions.

A search of crystallographic databases and scientific literature did not yield any published single-crystal XRD studies for this compound. Therefore, no experimental data on its solid-state structure is available.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as bromine, Br) in a sample. The experimental results are then compared to the theoretical percentages calculated from the compound's molecular formula (C₉H₇BrN₂). This comparison is essential for verifying the purity and confirming the empirical formula of a newly synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 48.46 |

| Hydrogen | H | 1.01 | 3.16 |

| Bromine | Br | 79.90 | 35.81 |

Note: This table represents theoretical values. Experimentally determined data for this compound is not available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing purity, identifying impurities, and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. A typical HPLC method for a compound like this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com

No specific HPLC methods or chromatograms for the analysis of this compound have been published.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 μm), resulting in significantly faster analysis times, higher resolution, and greater sensitivity. sielc.comsielc.com This technique is particularly useful for high-throughput analysis and for resolving complex mixtures.

As with HPLC, there are no specific UPLC methods documented in the scientific literature for the separation or purity assessment of this compound.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of quinazoline (B50416) derivatives. researchgate.net These methods provide a detailed picture of how substituents, such as the bromo and methyl groups in 2-bromo-6-methylquinazoline, influence the molecule's properties.

The electronic and thermodynamic characteristics of substituted quinazolines have been explored using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Such studies analyze the effects of different substituents on the aromatic ring. researchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. physchemres.org

For instance, studies on similar quinazoline derivatives show that the introduction of different functional groups significantly alters these frontier orbital energies. physchemres.orgmdpi.com While specific calculations for this compound are not extensively documented in dedicated studies, data from analogous compounds can provide valuable insights. The table below illustrates typical DFT-calculated electronic properties for various substituted quinazolines, which helps in understanding the potential electronic landscape of this compound.

Table 1: Exemplary DFT-Calculated Electronic Properties of Substituted Quinazolines Note: This table presents data for analogous compounds to illustrate the effects of substitution on the quinazoline core. Data for this compound is not specifically available and would require dedicated computational studies.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |

|---|---|---|---|---|---|

| 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | -6.448 | -1.416 | 5.032 | 2.508 | physchemres.org |

| 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | -6.502 | -1.439 | 5.063 | 2.450 | physchemres.org |

| 3-allyl-2-(prop-2-yn-1-ylthio) quinazolin-4(3H)-one (AYQ) | -6.543 | -1.544 | 4.999 | 3.393 | physchemres.org |

| 2-Arylquinazolin-4(3H)-one (general range) | -5.20 to -5.80 | -1.65 to -2.25 | 3.20 to 4.05 | Not Specified | mdpi.com |

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, indicating electrophilic and nucleophilic sites. researchgate.net For this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the area around the C-Br bond would show positive potential (electrophilic), guiding its interactions with other reagents.

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are vital for mapping out the intricate details of chemical reactions, including the identification of transition states and intermediates that are often too transient to be observed experimentally. nih.gov

The synthesis of quinazolines often involves metal-catalyzed reactions. mdpi.com For a compound like this compound, its formation or subsequent reactions, such as Suzuki-Miyaura coupling, would proceed through specific pathways. Computational studies can model these pathways to determine the most energetically favorable route.

For example, in a hypothetical nucleophilic aromatic substitution reaction at the C2 position, DFT calculations could be employed to model the approach of a nucleophile. This would involve locating the transition state structure for the formation of a Meisenheimer-like intermediate. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility. Studies on gold-catalyzed cycloisomerization of bromoallenyl ketones have demonstrated how computational analysis can elucidate the mechanisms and divergent pathways based on the catalyst used. nih.gov Similarly, for reactions involving this compound, theoretical calculations would clarify the role of catalysts and predict regioselectivity. nih.gov

Reaction intermediates are transient species that lie at local energy minima along the reaction coordinate. In the synthesis of substituted quinazolines, various intermediates can be formed. mdpi.com For instance, the synthesis of 6-bromo-2-methyl-3-phenyl-quinazolin-4-ones involves the formation of a 6-bromo-2-methyl-3,1-benzoxazinone intermediate. nih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation offer powerful ways to study the dynamic behavior and interaction potential of this compound.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. nih.gov For this compound, the primary conformational flexibility would involve the rotation of the methyl group. While rotation around the C-CH3 bond is generally considered to have a low energy barrier, computational scans can precisely determine these barriers and the preferred orientation of the methyl hydrogens relative to the quinazoline ring. semanticscholar.org Studies on related methylated heterocyclic systems have shown that even for methyl groups, specific conformations can be favored due to subtle hyperconjugative or steric effects. semanticscholar.org Understanding these preferences is crucial as the molecular conformation can influence crystal packing and interactions with other molecules. nih.gov

The way molecules interact with each other governs their physical properties and their behavior in a condensed phase. github.iolibretexts.org For this compound, several types of intermolecular forces are expected to be significant:

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. libretexts.orgviu.ca The large, polarizable bromine atom and the fused aromatic system contribute significantly to these forces.

Dipole-Dipole Interactions: As a polar molecule, this compound will exhibit dipole-dipole attractions. libretexts.orgsavemyexams.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional interaction with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule. This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition. researchgate.net

π-π Stacking: The planar quinazoline ring system can interact with other aromatic rings through π-π stacking.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of this compound is intrinsically linked to the electronic properties and steric environment dictated by its bicyclic heteroaromatic core and the specific placement of its substituents. The quinazoline scaffold, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, creates a polarized system that influences the reactivity at various positions. Structure-reactivity relationship (SRR) studies, often augmented by computational modeling, are crucial for understanding and predicting the chemical behavior of this compound and its derivatives in different reactions.

The primary determinants of reactivity in this compound are the electron-withdrawing nature of the bromine atom at the 6-position and the nitrogen atoms in the pyrimidine ring, as well as the directing effect of the methyl group at the 6-position. The bromine atom significantly influences the molecule's electrophilicity, making the quinazoline ring susceptible to certain types of reactions. For instance, the presence of a halogen at the 6-position has been noted to enhance the electrophilic reactivity of the quinazoline system.

Computational methods such as Density Functional Theory (DFT) are employed to model transition states and predict the regioselectivity of reactions like bromination and sulfonation. These calculations can analyze electron density maps and Fukui indices to forecast reaction pathways, such as the SNAr mechanism. Quantitative Structure-Activity Relationship (QSAR) studies on related quinazoline derivatives further reveal the correlation between structural features and biological or chemical activity. researchgate.netnih.govresearchgate.net These models often indicate that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of activity. nih.gov

Nucleophilic aromatic substitution (NAS) is a key reaction for this class of compounds. The bromine atom at position 6 can be displaced by various nucleophiles. Kinetic studies and isotopic labeling can help elucidate the reaction pathways for these substitutions. Similarly, the compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds, creating biaryl derivatives. The efficiency and outcome of these coupling reactions are highly dependent on the electronic and steric environment around the C-Br bond.

Research on analogous 6-bromo-quinazoline derivatives provides insights into the structure-reactivity relationships. For instance, in studies of 6-bromo-4-chloro-7-methoxyquinazoline, the chlorine at the 4-position is noted to be more reactive in nucleophilic substitutions than the bromine at the 6-position. This highlights the influence of the electronic environment created by the fused pyrimidine ring on halogen reactivity.

The following tables present data from studies on related quinazoline derivatives, illustrating the impact of substituent patterns on reactivity and biological activity.

Table 1: Comparative Reactivity in Cross-Coupling Reactions of a Related Bromoquinazoline Derivative This table illustrates the optimization of Suzuki-Miyaura cross-coupling reactions for a related 6-bromo-4-methoxyquinazoline, showing how reaction conditions affect the yield.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Outcome | Yield (%) | Citation |

| Pd(PPh₃)₄ | DMF | 150 (Microwave) | 1 hour | Cross-coupled product | 58 | |

| Conventional Heating | DMF | 150 | 12 hours | Lower conversion | <40 |

Table 2: Structure-Activity Relationship (SAR) of 6-Substituted-4-methoxyquinazoline Analogs This table demonstrates how different substituents at the 6-position influence the biological activity and properties of the quinazoline core.

| Compound | Key Feature | Biological Activity | Rationale | Citation |

| 6-Bromo-4-methoxyquinazoline | Bromine at C6 | Anticancer | Bromine enhances solubility and reactivity. | |

| 6-Fluoro-4-methoxyquinazoline | Fluorine at C6 | Improved bioavailability | Fluorine's high electronegativity. | |

| 6-Arylquinazolines | Aryl group at C6 | Enhanced anti-inflammatory activity | Hydrophobic interactions with COX-2 active sites. |

Table 3: QSAR Statistical Results for Quinazolinone Derivatives This table shows statistical parameters from a 3D-QSAR study on quinazolinone derivatives, which are structurally related to this compound. The parameters indicate the robustness and predictive power of the models.

| Model | q² | r² | R²pred | Key Influencing Fields | Citation |

| CoMFA | 0.646 | 0.992 | 0.829 | Steric, Electrostatic | nih.gov |

| CoMSIA | 0.704 | 0.992 | 0.839 | Electrostatic, Hydrophobic, H-bond acceptor | nih.gov |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; R²pred: predictive correlation coefficient for the external test set.

Strategic Applications in Organic Synthesis and Chemical Development

2-Bromo-6-methylquinazoline as a Precursor and Versatile Building Block

This compound serves as a key precursor and a versatile building block in the field of organic synthesis. researchgate.net Its utility stems from the presence of a bromine atom, which can be readily displaced or participate in various cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of diverse molecular architectures. smolecule.com

The quinazoline (B50416) core itself is a significant pharmacophore found in numerous biologically active compounds. researchgate.netmdpi.com By using this compound as a starting material, chemists can efficiently access a library of substituted quinazoline derivatives. These derivatives are of great interest in medicinal chemistry for the development of new therapeutic agents. researchgate.net The methyl group at the 6-position can also be modified, although the bromine at the 2-position is the primary site of synthetic transformations.

The versatility of this compound is evident in its application in the synthesis of various heterocyclic systems. For example, it can be a crucial intermediate in the formation of more complex fused heterocyclic compounds through intramolecular cyclization reactions following initial functionalization at the bromo position. The ability to participate in well-established synthetic methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings further enhances its status as a valuable building block. smolecule.com

Contributions to the Synthesis of Complex Heterocyclic Compounds

The quinazoline framework is a core structure in many biologically active molecules and natural products. mdpi.com this compound provides a convenient entry point for the elaboration of this core into more complex heterocyclic systems. The reactivity of the bromine atom at the C2 position allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

One significant application is in the construction of fused heterocyclic systems. For example, after a Suzuki or Sonogashira coupling to introduce a side chain with a suitable functional group, an intramolecular cyclization can be triggered to form polycyclic aromatic compounds. This strategy is valuable for creating novel scaffolds for drug discovery and materials science.

Furthermore, the quinazoline ring itself can be modified. For instance, reduction of the quinazoline system can lead to dihydroquinazolines, which are also of interest in medicinal chemistry. The presence of the methyl group at the 6-position can influence the regioselectivity of such reactions and the properties of the resulting products.

Role in Ligand Design for Coordination Chemistry

In the field of coordination chemistry, the design of organic ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or optical properties. orientjchem.org While direct use of this compound as a ligand is not extensively documented, its derivatives are valuable in creating sophisticated ligand architectures.

By functionalizing the 2-position, a variety of chelating groups can be introduced. For example, replacement of the bromine with a pyridyl or an amino group can create bidentate or tridentate ligands capable of coordinating to transition metals. The 6-methyl group can provide steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes. These tailored ligands can be used to synthesize complexes for applications in homogeneous catalysis, such as in cross-coupling reactions or hydrogenations. georgiasouthern.edu

Development of Novel Organic Reagents

The reactivity of the C-Br bond in this compound allows for its conversion into other useful functional groups, leading to the development of novel organic reagents. For instance, lithiation of the compound would generate a highly reactive organolithium species. This nucleophilic reagent could then be used to react with a wide range of electrophiles, enabling the synthesis of a variety of 2-substituted 6-methylquinazolines with high precision.

Furthermore, conversion of the bromo group to a boronic ester or a trialkyltin group would yield versatile reagents for Suzuki-Miyaura and Stille couplings, respectively. These reagents would allow for the facile introduction of the 6-methylquinazoline (B1601839) moiety into various organic molecules, which is a valuable strategy in medicinal chemistry and materials science.

Potential for Advanced Materials Chemistry (e.g., Optoelectronics)

Quinazoline derivatives have been explored for their potential in materials science, particularly in the field of optoelectronics. The extended π-system of the quinazoline core can give rise to interesting photophysical properties, such as fluorescence. By strategically modifying the this compound scaffold, it is possible to tune these properties.

For instance, the introduction of electron-donating or electron-withdrawing groups at the 2-position through cross-coupling reactions can alter the HOMO and LUMO energy levels of the molecule. This, in turn, can affect its absorption and emission spectra, making it a candidate for use as an organic light-emitting diode (OLED) material or a fluorescent probe. ossila.com The methyl group at the 6-position can also play a role in influencing the solid-state packing of these materials, which is a critical factor for their performance in electronic devices. While research in this specific area is still emerging, the foundational structure of this compound presents a promising platform for the design of new organic materials with tailored optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-methylquinazoline, and how can purity be validated during synthesis?

- Methodological Answer : A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, aniline derivatives) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Purity is confirmed via TLC (cyclohexane:ethyl acetate = 2:1) and HPLC. FT-IR and (DMSO-d6, δ 2.51–8.11 ppm) are used to verify functional groups and structural integrity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies C-Br (528 cm), C=O (1705 cm), and C=N (1647 cm) stretches .

- NMR : in DMSO-d6 resolves aromatic protons (δ 7.39–8.11 ppm) and methyl groups (δ 2.51 ppm) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in a dark place under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent decomposition or bromine loss . Avoid exposure to moisture, as hydrolysis may occur at the quinazoline ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positions or assay conditions. For example:

- Control Experiments : Validate assay protocols (e.g., antibacterial vs. anthelmintic activity) using standardized strains and concentrations .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerization or impurities .

- Meta-Analysis : Compare data across studies using tools like molecular docking to identify SAR trends .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., Lewis acids) to reduce reaction time .

- Temperature Gradients : Optimize reflux conditions (e.g., 80–120°C) to balance yield and side reactions.

- Design of Experiments (DoE) : Use factorial designs to identify interactions between reagent ratios and solvent systems .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., bromine at C2 vs. methyl at C6) .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., glacial acetic acid purity ≥97%) and conditions .

- Standardized Reporting : Include detailed spectral parameters (e.g., NMR solvent, IR resolution) to enable cross-validation .

- Collaborative Validation : Share samples with independent labs to confirm critical data .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.